

# Application Notes and Protocols for Inducing Resistant Hypertension in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing resistant hypertension in rodent models, a critical tool for understanding the pathophysiology of this complex disease and for the preclinical evaluation of novel therapeutic agents. Resistant hypertension is defined as blood pressure that remains above goal despite the concurrent use of three antihypertensive agents from different classes, including a diuretic.[1] The models described herein mimic key aspects of clinical resistant hypertension, including activation of the renin-angiotensin-aldosterone system (RAAS), volume expansion, and increased sympathetic nervous system activity.[2][3][4]

## I. Models for Inducing Resistant Hypertension

Several rodent models have been established to study resistant hypertension. The choice of model depends on the specific research question, as each recapitulates different aspects of the human condition. The most common and well-validated models involve the administration of a mineralocorticoid (Deoxycorticosterone acetate, DOCA) in combination with a high-salt diet, or the infusion of Angiotensin II (Ang II) with concurrent high-salt intake.[5][6][7][8]

## A. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model

This model induces a low-renin, salt-sensitive form of hypertension characterized by volume expansion and increased sympathetic nervous system activity.[5][6] It is often combined with



unilateral nephrectomy to accelerate and exacerbate the hypertensive response.[5]

## B. Angiotensin II (Ang II) and High-Salt Hypertension Model

This model directly activates the renin-angiotensin system, a key pathway in blood pressure regulation.[2] The addition of a high-salt diet potentiates the hypertensive effects of Ang II and contributes to a state of resistant hypertension.[8][9]

### **II. Quantitative Data Summary**

The following table summarizes key quantitative parameters for the described models of resistant hypertension. These values represent typical ranges and may vary depending on the specific rodent strain, age, and experimental conditions.



Parameter	DOCA-Salt Model (Rat)	Ang II + High-Salt Model (Mouse/Rat)	Reference
Inducing Agents	DOCA, High-Salt Diet (1% NaCl + 0.2% KCl in drinking water)	Angiotensin II, High- Salt Diet (0.9% to 4% NaCl in drinking water or chow)	[5],[8][10]
DOCA Dose	25-150 mg/kg (subcutaneous implantation or injection)	N/A	[5]
Angiotensin II Dose	N/A	100-1000 ng/kg/min (subcutaneous infusion via osmotic pump)	[11]
Duration of Induction	3-4 weeks	2-4 weeks	[5],[8]
Expected Systolic BP	>180 mmHg	>160 mmHg	[12]
Expected Diastolic BP	>120 mmHg	>110 mmHg	[7]
Control Systolic BP	~120-130 mmHg	~110-120 mmHg	[13]
Control Diastolic BP	~80-90 mmHg	~70-80 mmHg	[7]

### **III. Experimental Protocols**

Detailed methodologies for key experiments are provided below. All surgical procedures must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[14][15][16]

## A. Protocol 1: Induction of DOCA-Salt Hypertension in Rats

Materials:

Male Sprague-Dawley or Wistar rats (200-250g)



- Deoxycorticosterone acetate (DOCA) pellets or silicone implants
- 1% NaCl + 0.2% KCl solution
- Standard rat chow
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Wound clips or sutures

#### Procedure:

- Unilateral Nephrectomy (Optional but recommended):
  - o Anesthetize the rat.
  - Make a flank incision to expose the kidney.
  - Ligate the renal artery, vein, and ureter of one kidney and then remove the kidney.
  - Close the muscle and skin layers with sutures.
  - Allow a one-week recovery period.
- DOCA Implantation:
  - o Anesthetize the rat.
  - Make a small subcutaneous incision on the dorsal side.
  - Create a subcutaneous pocket using blunt dissection.
  - Implant a DOCA pellet (e.g., 25 mg, 21-day release) or a custom-made DOCA-silicone implant.
  - Close the incision with wound clips or sutures.



- · High-Salt Diet:
  - Replace drinking water with a 1% NaCl + 0.2% KCl solution.
  - Provide standard rat chow ad libitum.
- Blood Pressure Monitoring:
  - Monitor blood pressure weekly using tail-cuff plethysmography or continuously via radiotelemetry.[17]
  - Hypertension is typically established within 3-4 weeks.

# B. Protocol 2: Induction of Angiotensin II + High-Salt Hypertension in Mice

#### Materials:

- Male C57BL/6 mice (8-10 weeks old)
- · Angiotensin II
- Osmotic minipumps (e.g., Alzet model 1002 or 2004)
- High-salt diet (e.g., chow containing 4% NaCl) or 0.9% NaCl in drinking water.[8][10]
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Wound clips or sutures

#### Procedure:

- Osmotic Pump Preparation:
  - Following the manufacturer's instructions, fill the osmotic minipumps with the appropriate concentration of Angiotensin II to achieve the desired infusion rate (e.g., 400-1000



ng/kg/min).

- Prime the pumps in sterile saline at 37°C for at least 24 hours prior to implantation.[18]
- Osmotic Pump Implantation:
  - Anesthetize the mouse.
  - Make a small mid-scapular incision.[14]
  - Create a subcutaneous pocket by blunt dissection.[14]
  - Insert the primed osmotic minipump into the pocket, delivery portal first.[14]
  - Close the incision with wound clips or sutures.
- · High-Salt Diet:
  - Provide the high-salt diet or saline drinking water immediately after pump implantation.
- Blood Pressure Monitoring:
  - Monitor blood pressure using radiotelemetry for accurate and continuous measurement in conscious, freely moving mice.[19][20][21] Tail-cuff plethysmography can be used but may be less reliable in mice.[17]
  - Hypertension typically develops over 2-4 weeks.

## C. Protocol 3: Blood Pressure Measurement via Radiotelemetry

Implantable radiotelemetry is the gold standard for chronic and accurate blood pressure monitoring in rodents.[19][21]

#### Materials:

- Telemetry transmitter (e.g., DSI PA-C10 for mice, PA-C40 for rats)
- Surgical instruments



- Sutures
- · Receivers and data acquisition system

Procedure (Mouse Carotid Artery Cannulation):[20]

- Anesthetize the mouse.
- Make a ventral midline incision in the neck to expose the left common carotid artery.
- Ligate the distal end of the carotid artery.
- Place a temporary ligature at the proximal end.
- Make a small incision in the artery and insert the telemetry catheter, advancing it into the aortic arch.
- Secure the catheter in place with sutures.
- Create a subcutaneous pocket along the flank and place the transmitter body.[20]
- Close all incisions.
- Allow at least a 7-10 day recovery period before recording baseline blood pressure.[17][22]

Procedure (Rat Abdominal Aorta Cannulation):[19]

- Anesthetize the rat.
- Make a midline abdominal incision.
- Gently move the intestines to expose the abdominal aorta.
- Temporarily occlude blood flow and insert the telemetry catheter into the aorta.
- Secure the catheter with tissue adhesive.
- Place the transmitter body in the peritoneal cavity.[19]

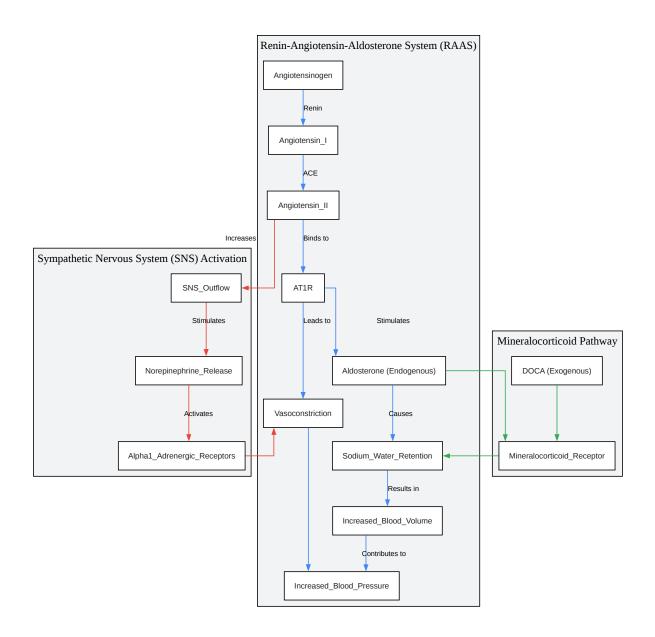


- Close the muscle and skin layers.
- Allow a 7-10 day recovery period before recording.[22]

## IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in resistant hypertension and the general experimental workflow for inducing and evaluating these models.





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Caption: Key signaling pathways in resistant hypertension.





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Caption: General experimental workflow.

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